1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine
Description
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine is a heterocyclic molecule featuring a triazolopyrimidine core fused with a benzyl group at position 3 and a piperazine ring substituted with a 2-methoxybenzoyl group at position 7.
Key structural attributes:
- Triazolopyrimidine core: Provides rigidity and π-stacking capacity for target binding.
- Benzyl substituent: Enhances lipophilicity and modulates steric interactions.
- 2-Methoxybenzoyl-piperazine: Introduces hydrogen-bonding and electron-donating properties via the methoxy group.
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-32-19-10-6-5-9-18(19)23(31)29-13-11-28(12-14-29)21-20-22(25-16-24-21)30(27-26-20)15-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWHECGDJAEZPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine typically involves the following steps:
Formation of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving hydrazonoyl halides and alkyl carbothioates in the presence of triethylamine.
Benzylation: The triazolopyrimidine core is then benzylated using benzyl halides under basic conditions.
Piperazine Derivatization: The benzylated triazolopyrimidine is reacted with 2-methoxybenzoyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxybenzoyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological Studies: Used in biochemical and molecular modeling studies to understand its interaction with biological targets.
Pharmacology: Investigated for its potential as a selective A3 adenosine receptor antagonist.
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and receptors involved in various biological pathways, such as adenosine receptors.
Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Implications
The compound’s analogs differ primarily in substituents on the triazolopyrimidine core or the benzoyl/piperazine moiety. These modifications influence physicochemical properties (e.g., solubility, logP) and biological activity.
Table 1: Key Structural Analogs and Their Properties
*Estimated based on analogs in .
Functional Group Impact
- Electron-withdrawing vs. In contrast, the 3,4-difluorobenzoyl analog (CAS 920186-54-5) introduces electron-withdrawing fluorine atoms, which may improve metabolic stability but reduce solubility .
- Triazolopyrimidine modifications : RG7774 (CAS 1433361-02-4) replaces the benzyl group with a tert-butyl and tetrazole-methyl group, significantly altering steric bulk and hydrogen-bonding capacity .
- Sulfide vs. piperazine linkages : VAS2870 replaces the piperazine with a benzoxazole sulfide, shifting its mechanism toward NADPH oxidase inhibition .
Pharmacological and Biochemical Profiles
- VAS2870: Inhibits NADPH oxidase (IC₅₀ ~1–10 µM) by targeting the enzyme’s flavin domain .
- RG7774 : Exhibits kinase inhibitory activity, attributed to its pyrrolidin-3-ol group . The absence of this group in the target compound suggests divergent biological targets.
- 3,4-Difluorobenzoyl analog : Fluorine substituents likely enhance metabolic stability, making it preferable for in vivo studies .
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2-methoxybenzoyl)piperazine is a complex heterocyclic structure that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 364.41 g/mol. It features a triazolopyrimidine core which is known for various biological activities.
Antitumor Activity
Recent studies have indicated that derivatives of triazolopyrimidine compounds exhibit significant antitumor effects. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines. Research has demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the inhibition of key signaling molecules involved in cell survival and proliferation.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation |
| Similar Triazolopyrimidine Derivative | A549 (lung cancer) | 10.5 | Inhibition of EGFR signaling pathway |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate antibacterial activity against various strains of bacteria. The mechanism may involve disruption of bacterial cell membranes and inhibition of bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of triazolopyrimidine derivatives has been investigated in several studies. These compounds have shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
| Study | Model | Findings |
|---|---|---|
| In vivo study on rats | Induced inflammation model | Significant reduction in TNF-α and IL-6 levels after treatment with the compound |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in tumor growth and inflammation.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : Interference with pathways such as MAPK and PI3K/Akt which are crucial for cell survival and proliferation.
Case Studies
A notable case study involved the evaluation of this compound's efficacy against breast cancer cell lines. The results showed that it not only inhibited cell growth but also enhanced the effects of conventional chemotherapeutic agents when used in combination therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
